molecular formula C15H12ClN5S B12895284 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazine-1-carbothioamide CAS No. 208921-52-2

2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazine-1-carbothioamide

Cat. No.: B12895284
CAS No.: 208921-52-2
M. Wt: 329.8 g/mol
InChI Key: RQAMQFARZLLEDL-UHFFFAOYSA-N
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Description

2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications

Preparation Methods

The synthesis of 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps. One common method starts with the reaction of 2,3-dichloroquinoxaline with an appropriate amine, such as phenylhydrazine, in the presence of a base like potassium carbonate . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide can be compared with other quinoxaline derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

CAS No.

208921-52-2

Molecular Formula

C15H12ClN5S

Molecular Weight

329.8 g/mol

IUPAC Name

1-[(3-chloroquinoxalin-2-yl)amino]-3-phenylthiourea

InChI

InChI=1S/C15H12ClN5S/c16-13-14(19-12-9-5-4-8-11(12)18-13)20-21-15(22)17-10-6-2-1-3-7-10/h1-9H,(H,19,20)(H2,17,21,22)

InChI Key

RQAMQFARZLLEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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